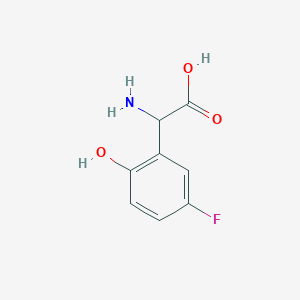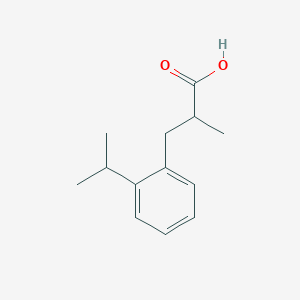![molecular formula C12H13FN2 B7902999 [1-(4-fluoro-1H-indol-3-yl)cyclopropyl]methanamine](/img/structure/B7902999.png)
[1-(4-fluoro-1H-indol-3-yl)cyclopropyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(4-fluoro-1H-indol-3-yl)cyclopropyl]methanamine: is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a cyclopropyl group attached to a methanamine moiety, which is further connected to a fluorinated indole ring. This unique structure imparts specific chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-fluoro-1H-indol-3-yl)cyclopropyl]methanamine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Cyclopropylation: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Methanamine Introduction:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products:
Oxidation Products: Oxidized indole derivatives with functional groups like carboxylic acids or ketones.
Reduction Products: Reduced forms of the cyclopropyl or methanamine moieties.
Substitution Products: Substituted indole derivatives with various nucleophiles replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex molecules and pharmaceuticals.
Biology:
Biological Probes: It is used as a probe to study biological processes and interactions involving indole derivatives.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.
Industry:
Wirkmechanismus
The mechanism of action of [1-(4-fluoro-1H-indol-3-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets and pathways. The indole ring is known to bind with high affinity to various receptors and enzymes, modulating their activity . The fluorine atom enhances the compound’s stability and bioavailability, while the cyclopropyl and methanamine moieties contribute to its overall biological activity . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A plant hormone with structural similarity to the indole ring.
Tryptophan: An essential amino acid containing an indole moiety.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness:
Eigenschaften
IUPAC Name |
[1-(4-fluoro-1H-indol-3-yl)cyclopropyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2/c13-9-2-1-3-10-11(9)8(6-15-10)12(7-14)4-5-12/h1-3,6,15H,4-5,7,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYYXOPAOWISNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CNC3=C2C(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylic acid](/img/structure/B7902926.png)

![3-Methylbenzo[d]isoxazole-5-carboxylic acid](/img/structure/B7902936.png)


![2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B7902978.png)



![1-{[2,4'-Bipiperidin]-1'-yl}ethan-1-one](/img/structure/B7903020.png)

![3-(4-fluorophenyl)-5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B7903035.png)
